molecular formula C6H2Cl2N2O3 B3254503 6-Chloro-5-nitronicotinoyl chloride CAS No. 23945-84-8

6-Chloro-5-nitronicotinoyl chloride

Cat. No.: B3254503
CAS No.: 23945-84-8
M. Wt: 220.99 g/mol
InChI Key: CZDMAPPDNNZHMH-UHFFFAOYSA-N
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Description

6-Chloro-5-nitronicotinoyl chloride is an organic compound with the chemical formula C6H2Cl2N2O3. It is a derivative of nicotinic acid and is characterized by the presence of both a chlorine atom and a nitro group on the pyridine ring. This compound is typically found as a colorless or pale yellow crystalline powder and is soluble in common organic solvents such as ether, methanol, and dichloromethane, but has low solubility in water .

Preparation Methods

The synthesis of 6-Chloro-5-nitronicotinoyl chloride typically involves a multi-step process:

Chemical Reactions Analysis

6-Chloro-5-nitronicotinoyl chloride undergoes various types of chemical reactions:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing nitro group, which makes the carbonyl carbon more susceptible to nucleophilic attack. Common reagents include amines and alcohols, leading to the formation of amides and esters, respectively.

    Electrophilic Substitution: The nitro group also facilitates electrophilic substitution reactions on the pyridine ring.

    Condensation Reactions: It can undergo condensation reactions with various nucleophiles to form more complex structures.

Scientific Research Applications

6-Chloro-5-nitronicotinoyl chloride is used in a variety of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-5-nitronicotinoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophilic attack. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives .

Comparison with Similar Compounds

6-Chloro-5-nitronicotinoyl chloride can be compared with other similar compounds such as:

Properties

IUPAC Name

6-chloro-5-nitropyridine-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O3/c7-5-4(10(12)13)1-3(2-9-5)6(8)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDMAPPDNNZHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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